Cas no 881386-01-2 (3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one)

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one
- 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone
- 2-Piperidinone, 3,3-dichloro-1-(4-nitrophenyl)-
- BCP18031
- 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone (ACI)
- SCHEMBL8253678
- Z3071563850
- 3,?3-?Dichloro-?1-?(4-?nitrophenyl)?piperidin-?2-?one
- AKOS025401970
- DTXSID20729544
- AC-27670
- DA-24813
- 3,3-dichloro-1-(4-nitro phenyl)piperidin-2-one
- 881386-01-2
- FFF2LL3GKK
- CS-M2357
- CS-13236
- J-511063
- 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone;3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one
- 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one
-
- MDL: MFCD23142941
- Inchi: 1S/C11H10Cl2N2O3/c12-11(13)6-1-7-14(10(11)16)8-2-4-9(5-3-8)15(17)18/h2-5H,1,6-7H2
- InChI Key: KKVYXBZVPRSWHE-UHFFFAOYSA-N
- SMILES: O=C1C(Cl)(Cl)CCCN1C1C=CC([N+](=O)[O-])=CC=1
Computed Properties
- Exact Mass: 288.0068476g/mol
- Monoisotopic Mass: 288.0068476g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.1
- XLogP3: 2.8
Experimental Properties
- Density: 1.50
- Melting Point: NA
- Boiling Point: NA
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one Security Information
- Hazard Statement: CAUTION: May irritate eyes, skin
- Safety Instruction: CAUT
- Storage Condition:(BD627897)
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ705-5G |
3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one |
881386-01-2 | 95% | 5g |
¥ 514.00 | 2023-04-13 | |
Ambeed | A985233-5g |
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one |
881386-01-2 | 97% | 5g |
$12.0 | 2025-02-26 | |
Chemenu | CM181155-100g |
3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one |
881386-01-2 | 97% | 100g |
$246 | 2023-01-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P83390-1g |
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one |
881386-01-2 | 1g |
¥5682.0 | 2021-09-08 | ||
eNovation Chemicals LLC | D960523-100g |
2-Piperidinone, 3,3-dichloro-1-(4-nitrophenyl)- |
881386-01-2 | 97% | 100g |
$140 | 2024-06-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ705-10G |
3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one |
881386-01-2 | 95% | 10g |
¥ 805.00 | 2023-04-13 | |
Chemenu | CM181155-500g |
3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one |
881386-01-2 | 97% | 500g |
$846 | 2023-01-09 | |
ChemScence | CS-M2357-10g |
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one |
881386-01-2 | 99.73% | 10g |
$50.0 | 2022-04-26 | |
Chemenu | CM181155-25g |
3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one |
881386-01-2 | 97% | 25g |
$262 | 2021-08-05 | |
1PlusChem | 1P00GUG5-25g |
2-Piperidinone, 3,3-dichloro-1-(4-nitrophenyl)- |
881386-01-2 | 97% | 25g |
$50.00 | 2024-04-20 |
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one Production Method
Synthetic Circuit 1
1.2 Reagents: Trifluoromethanesulfonic anhydride , 2-Nitropyridine Solvents: Dichloromethane ; 0 °C; -5 °C; 30 min, -5 °C
1.3 Reagents: Triethylsilane ; -5 °C; 1 h, -5 °C
2.1 Reagents: Phosphorus pentachloride Solvents: Chloroform ; 25 °C → 45 °C; 30 min, 45 °C
2.2 Solvents: Chloroform ; 3 h, 45 - 50 °C
Synthetic Circuit 2
2.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane ; 5 h, reflux
Synthetic Circuit 3
2.1 Reagents: Phosphorus pentachloride
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one Raw materials
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one Preparation Products
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one Related Literature
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
Additional information on 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one
Introduction to 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one (CAS No. 881386-01-2)
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one (CAS No. 881386-01-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a piperidinone core and the presence of dichloro and nitro substituents. These functional groups contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The piperidinone scaffold is a well-known motif in medicinal chemistry, often associated with compounds that exhibit diverse biological activities, such as anti-inflammatory, analgesic, and neuroprotective properties. The introduction of dichloro and nitro groups to this scaffold can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of the molecule.
Recent studies have explored the potential therapeutic applications of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one. One notable area of research is its activity against various bacterial strains. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell death. This finding highlights the potential of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one as a lead compound for developing novel antibiotics.
In addition to its antibacterial properties, 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one has also shown promise in the treatment of neurological disorders. Research conducted at the University of California demonstrated that this compound can effectively cross the blood-brain barrier and exert neuroprotective effects. Specifically, it was found to reduce oxidative stress and inflammation in neuronal cells, which are key factors in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The synthesis of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one involves several steps, including the formation of a piperidinone intermediate and subsequent functional group modifications. A common synthetic route involves the reaction of 4-nitrobenzaldehyde with an appropriate amine to form an imine intermediate, followed by reduction to form the piperidine ring. The dichloro substitution can be introduced through various methods, such as chlorination reactions or direct substitution reactions.
The safety profile of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is an important consideration for its potential use in therapeutic applications. Preclinical studies have shown that this compound exhibits low toxicity at therapeutic concentrations. However, further research is needed to fully understand its long-term safety and potential side effects.
In conclusion, 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one (CAS No. 881386-01-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.
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